molecular formula C15H13NO2 B11873050 3-Methoxy-2-phenyl-1H-indol-4-ol CAS No. 94291-72-2

3-Methoxy-2-phenyl-1H-indol-4-ol

Cat. No.: B11873050
CAS No.: 94291-72-2
M. Wt: 239.27 g/mol
InChI Key: KJNSQJSTGMKZQA-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenyl-1H-indol-4-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole core with a methoxy group at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-phenyl-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the indole core . Another method involves the use of aryllithiums, which add to α-diazoesters, giving the requisite azo compounds that can be transformed into indoles .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinonoid structures, and dihydroindole derivatives .

Scientific Research Applications

3-Methoxy-2-phenyl-1H-indol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenyl-1H-indole: Similar structure but lacks the methoxy group.

    2-Phenyl-1H-indole: Similar structure but lacks both the methoxy and hydroxyl groups.

    3-Methoxy-1H-indole: Similar structure but lacks the phenyl group.

Uniqueness

3-Methoxy-2-phenyl-1H-indol-4-ol is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

94291-72-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-methoxy-2-phenyl-1H-indol-4-ol

InChI

InChI=1S/C15H13NO2/c1-18-15-13-11(8-5-9-12(13)17)16-14(15)10-6-3-2-4-7-10/h2-9,16-17H,1H3

InChI Key

KJNSQJSTGMKZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC2=C1C(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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